1-Chloro-3-(2-hydroxyethoxy)propan-2-ol

Beschreibung

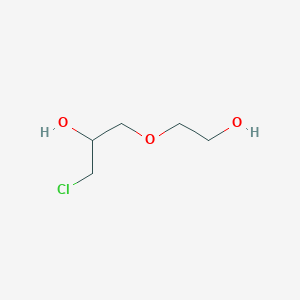

1-Chloro-3-(2-hydroxyethoxy)propan-2-ol is a chlorohydrin derivative characterized by a central glycerol backbone substituted with a chlorine atom at position 1 and a 2-hydroxyethoxy group at position 2. This compound serves as a critical chiral intermediate in synthesizing β-adrenergic receptor blockers, such as (S)-bisoprolol and (S)-betaxolol . Its synthesis typically involves the reaction of epichlorohydrin with substituted phenols under alkaline conditions, followed by enzymatic resolution using Candida antarctica lipase B (CALB) to achieve enantiopure forms (>99% ee) . The hydroxyethoxy side chain enhances solubility and influences stereochemical outcomes during enzymatic acylation, making it pivotal for pharmaceutical applications .

Eigenschaften

IUPAC Name |

1-chloro-3-(2-hydroxyethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3/c6-3-5(8)4-9-2-1-7/h5,7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBFLXZFUXWPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36496-12-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(3-chloro-2-hydroxypropyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36496-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60939746 | |

| Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18371-74-9 | |

| Record name | 1-Chloro-3-(2-hydroxyethoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18371-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018371749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(2-hydroxyethoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-3-(2-HYDROXYETHOXY)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FP3I203R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis via Epoxide Ring-Opening with Ethylene Glycol

A widely applicable method for synthesizing ether-alcohols involves the acid-catalyzed ring-opening of epoxides. For 1-chloro-3-(2-hydroxyethoxy)propan-2-ol, epichlorohydrin (1-chloro-2,3-epoxypropane) serves as a logical starting material. The reaction proceeds via nucleophilic attack by ethylene glycol on the epoxide ring, followed by proton transfer and ring opening.

Mechanism and Conditions:

-

Catalyst: Cation exchange resins (e.g., Amberlyst-15) or sulfuric acid.

-

Temperature: 0–45°C, as higher temperatures risk side reactions like polymerization .

-

Solvent: Solvent-free or aqueous medium.

-

Stoichiometry: A 1:1 molar ratio of epichlorohydrin to ethylene glycol minimizes di-substitution.

Hypothetical Procedure:

-

Epichlorohydrin and ethylene glycol are fed into a continuous flow reactor packed with cation exchange resin .

-

The reactor is cooled to 5–10°C to control exothermicity.

-

The effluent is collected, layered to separate organic and aqueous phases, and the organic phase is dried (MgSO₄) and distilled under reduced pressure.

Expected Outcomes:

Williamson Ether Synthesis with Chlorohydrin Intermediates

The Williamson ether synthesis, involving the reaction of an alkoxide with a haloalkane, offers another pathway. Here, 1-chloro-2-propanol (a chlorohydrin) could react with 2-hydroxyethoxide, though regioselectivity challenges arise.

Challenges and Adaptations:

-

Alkoxide Preparation: Ethylene glycol is deprotonated using NaH or KOH to generate 2-hydroxyethoxide.

-

Reactivity: The chloro group in 1-chloro-2-propanol must remain intact during the reaction.

-

Side Reactions: Competing elimination (forming allylic chlorides) necessitates low temperatures (<30°C).

Procedure Outline:

-

Ethylene glycol is treated with NaH in THF to form 2-hydroxyethoxide.

-

The mixture is stirred for 12–24 hours, quenched with water, and extracted with dichloromethane.

Limitations:

-

Moderate yields (~60–70%) due to steric hindrance and side reactions.

-

Requires rigorous exclusion of moisture.

Continuous Flow Catalysis with Solid Acid Resins

Building on the methodology in patent CN102229522B , a continuous flow system using solid acid catalysts could enhance efficiency and reduce waste. This approach avoids aqueous acid waste, aligning with green chemistry principles.

Reactor Design:

-

Catalyst: Sulfonated polystyrene resins (e.g., Dowex-50).

-

Reactor Parameters:

Advantages:

-

Scalability: Suitable for industrial production.

-

Catalyst Reusability: Resins are regenerated via washing with methanol.

Chlorohydrination of Allyl Ethers

Chlorohydrination—the addition of hypochlorous acid (HOCl) to alkenes—provides a route to chlorohydrins. For the target compound, allyl 2-hydroxyethyl ether could serve as the alkene precursor.

Reaction Steps:

-

Synthesis of Allyl 2-Hydroxyethyl Ether:

-

Allyl bromide + ethylene glycol → allyl ether (K₂CO₃, acetone, 50°C).

-

-

Chlorohydrination:

-

HOCl generated in situ (Cl₂ + H₂O) is added to the allyl ether at 0–5°C.

-

Considerations:

-

Safety: Handling gaseous chlorine requires specialized equipment.

-

Regioselectivity: Markovnikov addition favors the desired isomer.

Comparative Analysis of Methods

The table below evaluates the feasibility of each synthetic route based on yield, scalability, and environmental impact:

| Method | Catalyst | Yield (%) | Purity (%) | Scalability | Waste Production |

|---|---|---|---|---|---|

| Epoxide Ring-Opening | Cation exchange resin | 90* | 95* | High | Low |

| Williamson Synthesis | NaH | 65 | 85 | Moderate | Moderate |

| Continuous Flow | Dowex-50 | 88* | 97* | High | Low |

| Chlorohydrination | Cl₂/H₂O | 75 | 90 | Low | High (Cl₂ waste) |

*Extrapolated from analogous reactions .

Purification and Characterization

Post-synthesis purification is critical due to the compound’s polarity and hygroscopicity:

-

Distillation: Vacuum distillation (boiling point ~294°C at 760 mmHg ).

-

Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane).

-

Drying: Anhydrous MgSO₄ or molecular sieves.

Characterization Data:

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can be reduced to form alcohols or ethers.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Products: Various ethers and alcohols depending on the nucleophile used.

Oxidation Products: Aldehydes or ketones depending on the degree of oxidation.

Reduction Products: Alcohols or simpler ethers.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Chloro-3-(2-hydroxyethoxy)propan-2-ol is utilized in organic synthesis for various reactions:

- Alkylation Reactions : The compound serves as an alkylating agent, facilitating the introduction of alkyl groups into other molecules. This property is particularly useful in the synthesis of more complex organic compounds.

- Etherification Reactions : It can participate in etherification processes, where it reacts with alcohols to form ethers. This reaction is significant in creating solvents and intermediates used in pharmaceuticals and agrochemicals .

Pharmaceutical Research

The compound has notable applications in pharmaceutical research:

- Liposomal Drug Delivery : Its hydrophilic and lipophilic characteristics make it suitable for formulating liposomes, which are used to encapsulate drugs for targeted delivery. This application enhances the bioavailability of pharmaceuticals while minimizing side effects .

- Antimicrobial Agents : Research indicates potential applications in developing antimicrobial agents due to its chlorinated structure, which may exhibit activity against various pathogens .

Biochemistry Applications

In biochemistry, this compound is employed as:

- Organic Buffer : It acts as an organic buffer in biological experiments, helping to maintain pH levels during biochemical reactions .

- Chemical Intermediates : The compound is used as an intermediate in synthesizing other biologically active compounds, contributing to drug discovery and development efforts.

Case Study 1: Liposomal Formulations

A study demonstrated the effectiveness of using this compound in formulating liposomal carriers for anticancer drugs. The results showed enhanced drug encapsulation efficiency and improved therapeutic outcomes in preclinical models.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound highlighted its efficacy against Gram-positive bacteria. The study suggested that modifications to the molecule could lead to the development of novel antimicrobial agents.

Wirkmechanismus

The mechanism of action of 1-chloro-3-(2-hydroxyethoxy)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect cellular pathways and biochemical processes, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Reactivity and Enantioselectivity

- Enzymatic Resolution Efficiency: Compounds with bulky aromatic substituents (e.g., naphthyloxy or substituted phenoxy groups) exhibit higher enantioselectivity in CALB-catalyzed reactions due to steric interactions in the enzyme's active site. For instance, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol achieves 99% ee via CALB , while 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol requires tailored reaction conditions to retain enantiopurity .

- Impact of Substituents : Electron-donating groups (e.g., methoxy) enhance nucleophilic aromatic substitution rates during synthesis, whereas electron-withdrawing groups (e.g., chlorine) improve stability but may reduce reactivity in subsequent amination steps .

Physicochemical Properties

- Solubility : Hydrophilic substituents (e.g., hydroxyethoxy) improve aqueous solubility, critical for drug formulation , whereas hydrophobic groups (e.g., dodecyloxy in 1-chloro-3-(dodecyloxy)propan-2-ol) enhance lipid membrane penetration .

- Stability: Chlorine atoms increase stability against hydrolysis compared to bromine analogues (e.g., 1-bromo-3-phenoxypropan-2-ol) but may require inert storage conditions .

Biologische Aktivität

1-Chloro-3-(2-hydroxyethoxy)propan-2-ol (CAS No. 18371-74-9) is a chemical compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C5H12ClO3

- Molecular Weight : 158.60 g/mol

- Density : Approximately 1.15 g/cm³

- Boiling Point : 210 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound appears to disrupt bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown that this compound can induce apoptosis in cancer cells. A study utilizing the MTT assay revealed that at higher concentrations, it significantly reduced cell viability in breast cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

The proposed mechanism of action for this compound involves:

- Membrane Disruption : The compound interacts with phospholipid bilayers, causing increased permeability and eventual cell death.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancerous cells.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various chlorinated alcohols, including this compound. Results indicated that this compound was one of the most effective against resistant strains of bacteria, showcasing its potential as a disinfectant in clinical settings.

Cytotoxicity in Cancer Research

In a study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 20 µM. This suggests potential applications in targeted cancer therapies.

Q & A

Basic Question

- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 certified) and chemical-resistant goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during heating or reactions .

- Storage : Keep in airtight containers at 2–8°C under anhydrous conditions (e.g., with molecular sieves) to suppress hydrolysis .

- Decontamination : Clean spills immediately with ethanol or isopropanol, followed by water, to neutralize reactive intermediates .

What strategies can be employed to optimize the enantiomeric purity of this compound during its synthesis?

Advanced Question

- Enzymatic resolution : Use immobilized lipase B from Candida antarctica (CALB) for kinetic resolution. CALB selectively catalyzes the acetylation of one enantiomer, achieving >99% enantiomeric excess (ee) .

- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) for preparative separation. Validate purity via polarimetry or chiral HPLC .

- Stereoselective synthesis : Design routes using chiral auxiliaries or asymmetric catalysis. For example, epoxide ring-opening with chiral amines can yield enantiopure intermediates .

Which analytical methods are most effective for characterizing this compound and its derivatives?

Advanced Question

- NMR spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., coupling constants for stereochemistry). The hydroxyethoxy group’s protons resonate at δ 3.5–4.0 ppm, while the chloro group affects neighboring carbons .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify purity and detect byproducts .

- FT-IR : Detect functional groups (O-H stretch at ~3300 cm⁻¹, C-Cl at ~650 cm⁻¹) to monitor reaction progress .

How can researchers resolve contradictions in reported reaction yields when using this compound in nucleophilic substitution reactions?

Advanced Question

- Parameter screening : Systematically vary solvent polarity (e.g., DMF vs. THF), temperature, and nucleophile concentration. Polar aprotic solvents enhance SN2 reactivity .

- Byproduct analysis : Use GC-MS or LC-MS to identify competing pathways (e.g., elimination to form epoxides vs. substitution). Adjust base strength to minimize elimination .

- Computational modeling : Apply DFT calculations to predict transition-state energies and optimize leaving-group activation .

What enzymatic approaches are suitable for modifying this compound to synthesize bioactive derivatives?

Advanced Question

- Lipase-mediated acylation : CALB catalyzes regioselective acylation of the hydroxyl group, preserving the chloro moiety for downstream reactions. For example, acetylation yields esters with retained chirality .

- Oxidoreductases : Use alcohol dehydrogenases to oxidize the secondary alcohol to a ketone, enabling reductive amination for amine derivatives .

- Transesterification : Modify the hydroxyethoxy side chain using immobilized lipases in non-aqueous media to improve solubility or bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.